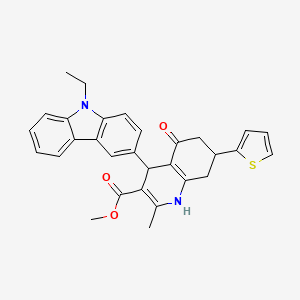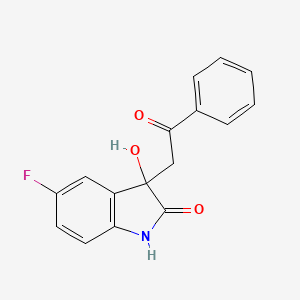![molecular formula C18H20N4O3 B4077981 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4077981.png)
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine
説明
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. NPP belongs to the class of piperazine derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic system. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to bind to the 5-HT1A receptor and inhibit the reuptake of serotonin, resulting in increased levels of serotonin in the brain. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential therapeutic effects. However, there are also some limitations to its use. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is not widely available, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine in humans and to investigate its potential use in other fields, such as veterinary medicine.
Conclusion:
In conclusion, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have a range of potential therapeutic effects and has been investigated for its applications in various fields. Further research is needed to determine its safety and efficacy in humans and to investigate its potential use in other fields.
科学的研究の応用
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been investigated as a potential therapeutic agent for the treatment of anxiety and depression. In oncology, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular medicine, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been investigated for its potential to reduce blood pressure and improve cardiac function.
特性
IUPAC Name |
2-(4-nitrophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14(15-5-7-16(8-6-15)22(24)25)18(23)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSKNXLPJGLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4077899.png)
![N-allyl-N-[2-(4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077901.png)

![1-[3-(4-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4077917.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B4077944.png)
amine hydrochloride](/img/structure/B4077959.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4077972.png)
![4-allyl-3-[(2-chloro-4-nitrophenyl)thio]-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4077975.png)

![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)
